4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Physicochemical profiling Drug-likeness Permeability prediction

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 247225-82-7) is a heterocyclic small molecule belonging to the 2-pyridone-3-carboxylic acid class. It features a 4-hydroxymethyl substituent, a 6-methyl group, and a 3-carboxylic acid on the 2-pyridone ring, yielding a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 247225-82-7
Cat. No. B1305388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
CAS247225-82-7
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=O)O)CO
InChIInChI=1S/C8H9NO4/c1-4-2-5(3-10)6(8(12)13)7(11)9-4/h2,10H,3H2,1H3,(H,9,11)(H,12,13)
InChIKeyGULJVXYSRVVACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 247225-82-7): Core Identity and Procurement-Relevant Characteristics


4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 247225-82-7) is a heterocyclic small molecule belonging to the 2-pyridone-3-carboxylic acid class. It features a 4-hydroxymethyl substituent, a 6-methyl group, and a 3-carboxylic acid on the 2-pyridone ring, yielding a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol [1]. The compound is catalogued in the Oprea lead-like screening collection (Oprea1_556807), indicating it meets established drug-like physicochemical criteria . Commercially, it is supplied by multiple vendors at purities of 95% (AKSci), 97% (Chemenu), and 98% (Leyan) for research use . It is critical to recognize that this compound is not a generic commodity: the specific 4-hydroxymethyl substitution pattern fundamentally differentiates it from more common 2-pyridone-3-carboxylic acid analogs, and this structural feature directly governs its physicochemical profile, synthetic versatility, and potential biological engagement.

Why 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid Cannot Be Replaced by Close Structural Analogs: The Substitution Problem


The 2-pyridone-3-carboxylic acid scaffold supports multiple commercially available analogs differing only at the 4-position, yet these compounds are not functionally interchangeable. The 4-hydroxymethyl group on the target compound (CAS 247225-82-7) introduces a third hydrogen bond donor, increases topological polar surface area (tPSA) to 86.6 Ų, and lowers calculated lipophilicity (XLogP3 = -0.5) relative to unsubstituted or 4-methyl analogs [1]. In contrast, the des-hydroxymethyl comparator 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 38116-61-9) has only two hydrogen bond donors and a higher predicted logP, fundamentally altering solubility and permeability [2]. The 4-hydroxy analog (CAS 67367-33-3) presents a more acidic phenolic 4-position versus the neutral hydroxymethyl, impacting ionization state and metal chelation behavior [3]. The 4,6-dimethyl analog (DODHPCA) replaces the polar hydroxymethyl with a lipophilic methyl, reversing the hydrophilicity profile entirely [4]. These differences mean that data generated with one analog cannot be extrapolated to the target compound; procurement substitutions will produce confounding results in biological assays, material science applications, or synthetic campaigns.

Quantitative Differentiation of 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (247225-82-7) Versus Closest Analogs: A Comparator-Driven Evidence Guide


Hydrogen Bond Donor Count and Topological Polar Surface Area: Target Compound vs. Des-Hydroxymethyl and 4-Methyl Analogs

The target compound possesses three hydrogen bond donors (HBD = 3) and a topological polar surface area (tPSA) of 86.6 Ų, compared with only two HBDs for the des-hydroxymethyl analog 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 38116-61-9) and the 4,6-dimethyl analog DODHPCA [1][2]. The 4-hydroxymethyl group adds both a donor site and polar surface area, reducing the calculated XLogP3 to -0.5 versus an estimated +0.2 to +0.8 for the 4-unsubstituted and 4-methyl analogs. Per Lipinski and Veber guidelines, HBD count and tPSA are primary determinants of oral bioavailability and passive membrane permeability; exceeding HBD ≥ 3 raises the probability of efflux transporter recognition while tPSA > 80 Ų can reduce CNS penetration—outcomes that are desirable for peripherally restricted agents but detrimental for CNS-targeted programs [1].

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Utility of the 4-Hydroxymethyl Handle: A Functional Group Not Present in Common Analogs

The primary alcohol at the 4-position enables chemical transformations that are inaccessible with the 4-H, 4-OH, or 4-CH3 analogs. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, converted to a halide (e.g., 4-chloromethyl or 4-bromomethyl) for nucleophilic displacement, esterified, or etherified to generate 4-alkoxymethyl derivatives—a compound class protected under US Patent US2532055A [1]. By contrast, the 4-hydroxy analog (CAS 67367-33-3) undergoes O-alkylation but cannot be chain-extended via the carbon atom, and the 4,6-dimethyl analog (DODHPCA) offers no reactive handle at the 4-position beyond methyl C-H activation. The 4-hydroxymethyl group thus functions as a latent diversification point for library synthesis, prodrug design, or bioconjugation, making the target compound a privileged intermediate when downstream structural elaboration is planned.

Synthetic chemistry Derivatization Building blocks

Antibacterial Pharmacophore: 4-Pyridone-3-carboxylic Acid Class Activity and the Structural Requirement for 4-Substitution

The 4-pyridone-3-carboxylic acid scaffold is a well-characterized antibacterial pharmacophore, with the landmark Bayer patent USRE32975 establishing that 4-substitution is critical for potent activity against Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa [1]. The patent teaches that 4-pyridone-3-carboxylic acids bearing a cyclopropylamino or related 4-substituent achieve MIC values below 0.05 μg/mL against S. aureus FDA 209P [2]. While the specific 4-hydroxymethyl analog was not a lead compound in that patent series, the structure-activity relationship (SAR) framework establishes that a 4-substituent is mandatory for target enzyme (DNA gyrase) engagement and that the electronic and steric nature of the 4-group modulates potency, spectrum, and urinary recovery. The target compound therefore occupies a defined position in this pharmacophore space, where the 4-hydroxymethyl group provides intermediate polarity between the inactive 4-H analogs and the highly optimized 4-cycloalkylamino clinical candidates.

Antibacterial agents DNA gyrase inhibition 4-Pyridone-3-carboxylic acids

Corrosion Inhibition: Differential Adsorption Potential of the 4-Hydroxymethyl vs. 4,6-Dimethyl Analog on Carbon Steel

The 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (DODHPCA) has been quantitatively characterized as a corrosion inhibitor for C-steel in acetic acid solutions, achieving inhibition efficiencies that depend on concentration and follow a Langmuir adsorption isotherm [1]. The study reported inhibition efficiency values increasing with inhibitor concentration (0.001–0.005 M range), with the 3-carboxylic acid and the 2-oxo group implicated in surface adsorption. The target compound, bearing a 4-hydroxymethyl group instead of a 4-methyl group, is predicted to exhibit altered adsorption thermodynamics and kinetics due to the additional hydrogen bond donor and the more hydrophilic character (XLogP3 = -0.5 vs. predicted ~+0.5 for DODHPCA). While no direct experimental comparison exists in the public domain, the structural inference is that the target compound would show weaker adsorption on hydrophobic steel surfaces (due to higher water solubility and lower affinity for the non-polar metal interface) but may perform differently in aqueous-phase inhibition or on oxide-covered surfaces where hydrogen bonding to surface hydroxyl groups is favorable [1].

Corrosion inhibition Carbon steel Acidic media

Oprea Lead-Like Selection Criteria Compliance: Target Compound vs. 4-Pyridoxic Acid (Constitutional Isomer)

The target compound is catalogued in the Oprea lead-like compound collection (identifier Oprea1_556807), which selects molecules based on the following criteria: molecular weight ≤ 460, -4.0 ≤ XLogP ≤ 4.2, number of rotatable bonds ≤ 10, number of rings ≤ 6, and hydrogen bond donors ≤ 5 [1]. The target compound satisfies all criteria (MW = 183.16, XLogP = -0.5, RotB = 2, Rings = 1, HBD = 3). In contrast, the constitutional isomer 4-pyridoxic acid (CAS 82-82-6; 3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxylic acid, MW = 183.16) also satisfies Oprea criteria but places the hydroxymethyl at the 5-position and the hydroxyl at the 3-position, yielding a different pharmacophoric arrangement [2]. The target compound's 4-hydroxymethyl + 3-carboxylic acid adjacency (vicinal substitution) creates a chelating motif capable of bidentate metal ion coordination that is absent in the 4-pyridoxic acid isomer, where the carboxylic acid is at the 4-position and the hydroxymethyl is at the 5-position [2]. This distinction is critical for programs targeting metalloenzymes or designing metal-chelating agents.

Lead-like screening Drug discovery Oprea criteria

High-Confidence Application Scenarios for 4-Hydroxymethyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (247225-82-7) Based on Quantified Evidence


Antibacterial Lead Optimization: Exploring Underrepresented 4-Substituent Polarity Space on the 4-Pyridone-3-Carboxylic Acid Pharmacophore

For antibacterial discovery teams working on DNA gyrase or topoisomerase IV inhibitors, the 4-pyridone-3-carboxylic acid scaffold has historically been dominated by 4-cycloalkylamino substituents (quinolone antibiotics). The target compound offers a 4-hydroxymethyl substituent with a hydrogen bond donor count of 3 and a tPSA of 86.6 Ų—a polarity profile that has been systematically underexplored in this pharmacophore class [1]. The Bayer patent USRE32975 established the requirement for 4-substitution on the pyridone ring for antibacterial activity, and Japanese SAR studies on 1-(4-hydroxyphenyl)-6-substituted-4-pyridone-3-carboxylic acids demonstrated MIC values below 0.05 μg/mL against S. aureus for optimized analogs [2][3]. The target compound, as an unelaborated core, enables systematic exploration of N1- and 6-position derivatization while maintaining the distinctive 4-CH2OH polarity handle, potentially accessing Gram-negative activity or altered efflux susceptibility relative to established 4-cycloalkylamino series.

Synthetic Intermediate for 4-Alkoxymethyl-6-methyl-2-pyridone-3-carboxylic Acid Libraries

The 4-hydroxymethyl group serves as a versatile synthetic handle for generating diverse 4-alkoxymethyl derivatives through Williamson etherification, Mitsunobu coupling, or conversion to 4-halomethyl intermediates followed by nucleophilic displacement. US Patent US2532055A explicitly protects 4-alkoxymethyl-6-methyl-2-pyridone-3-carboxylic acids and teaches their preparation from hydroxymethyl precursors [1]. Procurement of the target compound provides the key intermediate for synthesizing a library of 4-substituted analogs that retain the 2-pyridone-3-carboxylic acid core while varying the 4-position chain length, branching, and terminal functionality—a SAR dimension inaccessible from the 4-H, 4-OH, or 4-CH3 comparators.

Corrosion Inhibitor Candidate Screening for Carbon Steel in Acidic Process Environments

The 4,6-dimethyl analog DODHPCA is a documented corrosion inhibitor for C-steel in acetic acid, with inhibition efficiency increasing as a function of concentration and following Langmuir adsorption behavior [1]. The target compound, with its 4-hydroxymethyl substituent, presents a more hydrophilic surface (XLogP3 = -0.5 vs. predicted ~+0.5 for DODHPCA) and an additional hydrogen bond donor [2]. This differentiates its adsorption profile: it is predicted to have lower affinity for bare hydrophobic steel surfaces but potentially superior performance in aqueous acidic media or on pre-oxidized surfaces where hydrogen bonding to surface -OH groups enhances chemisorption. Industrial corrosion inhibitor screening programs should include the target compound alongside the 4,6-dimethyl analog to experimentally quantify this differential, particularly for applications involving intermittent wet/dry cycling or partially oxidized steel infrastructure.

Metal-Chelating Agent Design: Exploiting Vicinal Hydroxymethyl-Carboxylate Geometry

The vicinal (ortho) arrangement of the 4-hydroxymethyl and 3-carboxylic acid groups on the target compound creates a bidentate O,O-chelation motif structurally analogous to salicylic acid but with distinct electronic properties due to the pyridone ring and the neutral alcohol donor [1]. This chelation geometry is absent in the constitutional isomer 4-pyridoxic acid (CAS 82-82-6), which places the carboxylic acid at the 4-position with a 3-OH partner but isolates the hydroxymethyl at the 5-position [2]. For research programs targeting metalloenzymes that accommodate vicinal O,O-ligands (e.g., Fe(III), Zn(II), or Cu(II)-dependent enzymes), the target compound offers a privileged chelation scaffold with drug-like physicochemical properties (Oprea compliant: MW 183.16, XLogP -0.5, RotB 2) that the isomer cannot replicate [1].

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